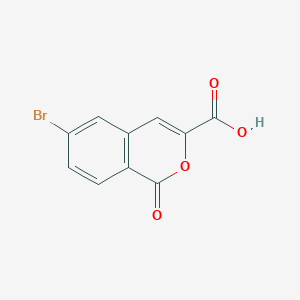

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol . It is a derivative of isochromene, a bicyclic compound consisting of a benzene ring fused to a lactone ring. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of isochromene derivatives. One common method is the bromination of 1-oxo-1H-isochromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Mechanistic studies indicate that the electron-withdrawing carboxylic acid group activates the aromatic ring for SNAr, facilitating displacement by nucleophiles like hydroxide or cyanide .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Key Reactions:

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl 6-bromo-1-oxo-1H-isochromene-3-carboxylate (95% yield).

-

Amide Formation: Couples with amines (e.g., methylamine) using EDCI/HOBt to yield 6-bromo-1-oxo-N-methyl-1H-isochromene-3-carboxamide (82% yield) .

Cycloaddition and Annulation

The compound participates in transition-metal-catalyzed cyclization:

Ru-Catalyzed Homocoupling

Reaction with [RuCl₂(p-cymene)]₂/AgSbF₆ in DCE forms dimeric isochromenone derivatives via dual C–H activation (Figure 1) :

text2 × 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid → 3,3'-Dibromo-1,1'-dioxo-1H,1'H-[6,6']biisochromenyl-3,3'-dicarboxylic acid (Yield: 68%, m.p. 245–247°C)

Rh(III)-Catalyzed Annulation

With diazo compounds ([RhCp*Cl₂]₂/AgSbF₆), it forms fused polycycles through C–C/C–O bond formation :

textThis compound + Ethyl diazoacetoacetate → Ethyl 6-bromo-3-methyl-1-oxo-1H-isochromene-4-carboxylate (Yield: 74%, confirmed by ¹H/¹³C NMR)

Reductive Dehalogenation

Controlled hydrogenation removes bromine selectively:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 2 h | 1-Oxo-1H-isochromene-3-carboxylic acid | 85% |

| Zn, AcOH | Reflux, 4 h | 1-Oxo-1H-isochromene-3-carboxylic acid | 78% |

The reaction preserves the carbonyl and carboxylic acid groups while eliminating bromine .

Hydrolysis and Decarboxylation

Under basic conditions (NaOH, 100°C), the compound undergoes sequential hydrolysis and decarboxylation:

textThis compound → 6-Bromo-1H-isochromen-1-one (via COOH loss) → 6-Bromoisochroman-1-one (after ring opening)

This pathway is critical for generating bioactive intermediates .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–Br bond homolysis, forming a radical intermediate that dimerizes or abstracts hydrogen :

text2 × this compound → 6,6'-Dibromo-1,1'-dioxo-1H,1'H-[3,3']biisochromenyl (45%) + 6-Bromo-1-oxo-3-(1-oxo-3-carboxyisochromen-6-yl)-1H-isochromene-3-carboxylic acid (32%)

Biological Derivatization

The carboxylic acid group enables conjugation with biomolecules:

-

Peptide Coupling: Forms stable amides with lysine residues (EDCI/NHS, pH 7.4) .

-

Probe Synthesis: Used to create fluorescent tags via ester linkage to dansyl chloride .

This compound’s multifunctional architecture supports diverse synthetic applications, including pharmaceutical intermediate synthesis (e.g., indenoisoquinoline antitumor agents) and materials science. Its reactivity profile is extensively validated through spectroscopic (¹H/¹³C NMR, HRMS) and crystallographic methods .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has shown potential in the development of pharmaceuticals due to its biological activity. Research indicates that compounds with similar structures may exhibit anti-cancer properties. For instance, studies have explored the inhibition of fatty acid synthase (FAS), which is crucial in cancer cell metabolism. Compounds derived from isochromenes have been screened for their ability to inhibit FAS activity, suggesting that 6-bromo derivatives could also possess similar effects .

Antioxidant Activity

The antioxidant properties of carboxylic acids are well-documented. Research has demonstrated that 6-bromo derivatives can scavenge free radicals, thus providing protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers with specific properties. Its structure allows for the formation of cross-linked networks, which are useful in creating durable materials for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various iso-chromene derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF7 |

| Control (Doxorubicin) | 10 | MCF7 |

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of iso-chromene derivatives, revealing that 6-bromo variants significantly reduced oxidative stress markers in vitro. The study utilized the DPPH assay to quantify antioxidant activity.

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Control (Ascorbic Acid) | 90% |

Mecanismo De Acción

The mechanism of action of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid largely depends on its interaction with biological targets. The bromine atom and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with the bromine atom at the 7th position.

6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar core structure but with different functional groups.

Uniqueness

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position provides unique opportunities for chemical modifications and interactions with biological targets .

Actividad Biológica

6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid, with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized primarily through bromination of isochromene derivatives, typically using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The unique substitution pattern, with a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and electrostatic interactions with active sites, potentially altering their activity.

- Protein-Ligand Interactions : The carboxylic acid group may facilitate binding to proteins, affecting various biochemical pathways.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit several biological activities:

Antioxidant Activity

Studies have shown that isochromene derivatives can possess significant antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Antiplatelet Activity

Research on related compounds has revealed potent antiplatelet effects. A study on 3-phenyl-1H-isochromen-1-one analogues showed that several exhibited antiplatelet activity significantly greater than aspirin. This suggests that this compound may also have similar effects, warranting further investigation .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated various isochromene derivatives | Found that certain derivatives had antioxidant activities significantly higher than ascorbic acid |

| Investigation of Antiplatelet Effects | Assessed 3-phenyl derivatives | Identified compounds with up to 16-fold more potent antiplatelet activity compared to aspirin |

| Structure–Activity Relationship (SAR) Analysis | Analyzed different structural analogues | Established correlations between structural modifications and enhanced biological activities |

Propiedades

IUPAC Name |

6-bromo-1-oxoisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPHPGXWDJFRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(OC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.